molecular formula C9H7F3O B3001729 2-(2,2,2-Trifluoroethyl)benzaldehyde CAS No. 158884-42-5

2-(2,2,2-Trifluoroethyl)benzaldehyde

Cat. No. B3001729
CAS RN: 158884-42-5
M. Wt: 188.149
InChI Key: CEKKMSUOUICUDO-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethyl)benzaldehyde is a chemical compound that belongs to the class of benzaldehydes, which are characterized by the presence of a formyl group attached to a benzene ring. This particular compound is further modified by the presence of a trifluoroethyl group, which imparts unique electronic and steric properties to the molecule. Benzaldehydes are widely recognized as important intermediates in organic synthesis, used in the preparation of various natural products, pharmaceuticals, and polymers .

Synthesis Analysis

The synthesis of trifluoromethylated benzaldehydes can be achieved through various methods. One approach involves a copper-catalyzed cascade trifluoromethylation/cyclization of 2-(3-arylpropioloyl)benzaldehydes, which allows for the creation of structurally diverse trifluoromethylated naphthoquinones under mild conditions . Another method for synthesizing benzaldehydes with isotopic labeling involves regio-selective formylation, which can yield highly functionalized 2H and 13C labeled benzaldehydes with isotopic purity greater than 99% . Although these methods do not directly describe the synthesis of this compound, they provide insight into the synthetic strategies that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of benzaldehydes can be complexed with Lewis acids such as boron trifluoride (BF3), leading to the formation of adducts. In the case of the benzaldehyde/BF3 adduct, X-ray crystallography has shown that the BF3 group is complexed anti to the phenyl group, with the B-OC-C fragment lying in a common plane . This information is relevant to understanding the electronic nature of benzaldehyde derivatives and could be extrapolated to the structure of this compound when interacting with Lewis acids.

Chemical Reactions Analysis

Benzaldehydes can undergo a variety of chemical reactions. For instance, they can be used in the synthesis of fluorenones through a Pd(II)-catalyzed C(sp2)-H functionalization cascade, which is compatible with various benzaldehydes . Additionally, benzaldehydes can react with arylhydrazines to form 2-aryl-1,2-dihydrophthalazines, a transformation that involves intermolecular condensation and intramolecular nucleophilic substitution . These reactions highlight the reactivity of the benzaldehyde moiety, which would also be applicable to this compound.

Physical and Chemical Properties Analysis

The introduction of a trifluoroethyl group to the benzaldehyde core is likely to influence both the physical and chemical properties of the molecule. The trifluoromethyl group is known for its electron-withdrawing nature, which can affect the reactivity of the aldehyde group. The presence of fluorine atoms can also impact the molecule's boiling point, solubility, and stability. While the specific properties of this compound are not detailed in the provided papers, the general trends observed in fluorinated organic compounds and their influence on physical and chemical behavior can be inferred .

Scientific Research Applications

Synthesis and Modification of Benzaldehydes

Benzaldehydes, including specialized derivatives like 2-(2,2,2-Trifluoroethyl)benzaldehyde, are critical in synthetic organic chemistry for producing natural products and pharmaceutical drugs. An innovative method for synthesizing highly functionalized 2H and 13C labeled benzaldehydes has been developed, offering a straightforward route to create formyl-deuterated, tritiated, and 14C labeled benzaldehydes with isotopic purity over 99% (Boga, Alhassan, & Hesk, 2014).

Catalytic Applications

Benzaldehydes play a pivotal role as versatile organic chemicals in industrial applications. For instance, studies on NiFe2O4 nanoparticles as catalysts have demonstrated their efficiency in the selective oxidation of benzyl alcohol to benzaldehyde under mild conditions, highlighting their potential as reusable catalysts in organic synthesis (Iraqui, Kashyap, & Rashid, 2020). Similarly, the catalytic properties of the metal-organic framework compound Cu3(BTC)2 were explored for activating benzaldehyde in the cyanosilylation process, showing the tuneable nature of these frameworks as heterogeneous solid catalysts (Schlichte, Kratzke, & Kaskel, 2004).

Biotechnological Production

Benzaldehyde, derived from benzaldehydes like this compound, is extensively used in the flavor industry. Biotechnological production of benzaldehyde through microbial biotransformation, as explored with Pichia pastoris in a two-phase partitioning bioreactor, has been shown to offer a substantial price advantage and greater consumer acceptance over chemical routes (Craig & Daugulis, 2013).

Oxidative Properties and Photocatalysis

The study of benzaldehyde oxidation is significant due to its applications across various industries. For example, TiO2/Cu(II)/UV solar system has been investigated for the selective oxidation of benzyl alcohol to benzaldehyde in water, demonstrating the potential for environmentally benign processes in chemical synthesis (Marotta et al., 2011).

Safety and Hazards

2-(2,2,2-Trifluoroethyl)benzaldehyde is classified as a combustible liquid. It can cause skin and eye irritation, and may cause respiratory irritation . It should be handled with care, using appropriate personal protective equipment .

properties

IUPAC Name

2-(2,2,2-trifluoroethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O/c10-9(11,12)5-7-3-1-2-4-8(7)6-13/h1-4,6H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKKMSUOUICUDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

158884-42-5
Record name 2-(2,2,2-trifluoroethyl)benzaldehyde
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